molecular formula C12H15NO2 B2584871 N-[2-(2-Hydroxyphenyl)ethyl]-N-methylprop-2-enamide CAS No. 2411238-04-3

N-[2-(2-Hydroxyphenyl)ethyl]-N-methylprop-2-enamide

Cat. No. B2584871
CAS RN: 2411238-04-3
M. Wt: 205.257
InChI Key: SAHLFXDKKMMYPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[2-(2-Hydroxyphenyl)ethyl]-N-methylprop-2-enamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound. It seems to be related to other compounds such as “N-[2-(4-Hydroxyphenyl)ethyl]imidodicarbonimidic diamide” and “2-[3-(2 H -Benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate” which are used in various applications .


Synthesis Analysis

The synthesis of similar compounds involves complex chemical reactions. For instance, the “2,2′,2″-nitrilotris((E)-1-(2-hydroxyphenyl)-N-ethylmethanimine)manganese(III) - NNE12HPNEMIM crystal” is grown in a period of nearly 7–8 days at room temperature . Another example is the design of a series of 2-(2-hydroxyphenyl)-benzothiazole (HBT) derivatives by complexing the heteroatoms therein with a boron atom to enhance the chance of the tautomerized keto-like resonance form .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For instance, the structure of “N-[2-(4-Hydroxyphenyl)ethyl]imidodicarbonimidic diamide” is available as a 2D Mol file or as a computed 3D SD file . Another study identified the structure of “(−)(E)-N-[2(S)-Hydroxy-2-(4-hydroxyphenyl)ethyl]ferulamide” using theoretical calculations at DFT level to predict Infrared (IR) and Nuclear Magnetic Resonance (NMR) data .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, the emission around 460 nm of HBT in DMSO and DMSO–water fraction correspond to the excited state internal charge transfer (ESICT) .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, “Ethyl 3-(4-hydroxyphenyl)propanoate” has a molecular weight of 195.215 Da and is a light beige powder .

Mechanism of Action

The mechanism of action of similar compounds has been explored. For instance, “25CN-NBOH” is one of the most selective agonist ligands for the 5-HT2A receptor .

Safety and Hazards

Safety data sheets provide information about the potential hazards of similar compounds. For instance, “2-Butanone” is highly flammable and causes serious eye irritation .

properties

IUPAC Name

N-[2-(2-hydroxyphenyl)ethyl]-N-methylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-3-12(15)13(2)9-8-10-6-4-5-7-11(10)14/h3-7,14H,1,8-9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAHLFXDKKMMYPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=C1O)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-Hydroxyphenyl)ethyl]-N-methylprop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.